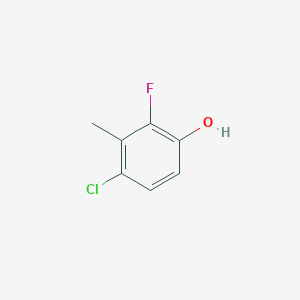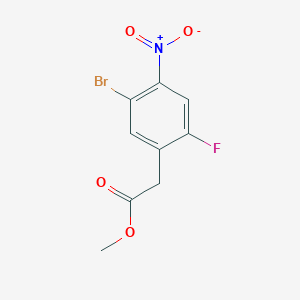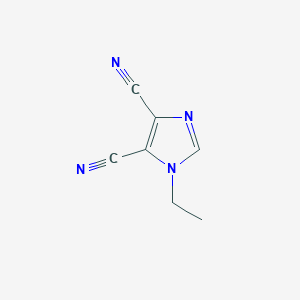
4-Chloro-2-fluoro-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoro-3-methylphenol is a chemical compound with the CAS Number: 1804404-46-3 . It is a solid at room temperature . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of phenols like 4-Chloro-2-fluoro-3-methylphenol can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Molecular Structure Analysis
The molecular weight of 4-Chloro-2-fluoro-3-methylphenol is 160.58 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Phenols like 4-Chloro-2-fluoro-3-methylphenol can be analyzed by gas chromatography procedures . The method includes procedures for the derivatization of the phenols using either diazomethane or α-bromo-2,3,4,5,6-penta-fluorotoluene .Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-3-methylphenol is a solid at room temperature . It has a storage temperature of 2-8°C .Applications De Recherche Scientifique
- Scientists have developed electrochemical sensors based on modified electrodes containing 4-Chloro-2-fluoro-3-methylphenol . These sensors can detect specific analytes, such as herbicides or transformation products, with high sensitivity and selectivity .
Electrochemical Sensors
Metabolic Imaging
These applications highlight the compound’s versatility and importance across different scientific domains. Researchers continue to explore its properties and potential uses, making it an intriguing subject for further investigation . If you need more detailed information on any specific application, feel free to ask!
Safety and Hazards
4-Chloro-2-fluoro-3-methylphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Orientations Futures
Mécanisme D'action
Target of Action
4-Chloro-2-fluoro-3-methylphenol, also known as p-Chlorocresol, is a potent disinfectant and antiseptic . It exhibits microbial activity against both gram-positive and gram-negative bacteria and fungi . The primary targets of this compound are the microbial cells, where it disrupts the cell wall and inhibits essential cellular processes.
Mode of Action
The compound interacts with its targets by penetrating the cell wall of the microorganisms. It then disrupts the cellular processes, leading to the death of the microorganism
Biochemical Pathways
The compound affects the biochemical pathways related to cell wall synthesis and integrity in the target microorganisms Disruption of these pathways leads to cell lysis and death
Pharmacokinetics
Related compounds like p-chlorocresol are metabolized in the liver and excreted primarily via the kidneys . The bioavailability of the compound is likely influenced by factors such as formulation, route of administration, and individual patient characteristics.
Result of Action
The result of the action of 4-Chloro-2-fluoro-3-methylphenol is the effective killing of a wide range of microorganisms, including both bacteria and fungi . This makes it a valuable compound in the formulation of disinfectants and antiseptics.
Action Environment
The action, efficacy, and stability of 4-Chloro-2-fluoro-3-methylphenol can be influenced by various environmental factors. These include temperature, pH, presence of organic matter, and the specific characteristics of the microorganisms present
Propriétés
IUPAC Name |
4-chloro-2-fluoro-3-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGRYIOEURYVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-methylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Thiazol-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2779407.png)
![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2779410.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2779411.png)
![3-Methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2779412.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2779419.png)
![5-Bromo-2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2779421.png)
![ethyl 3-carbamoyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779422.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide](/img/structure/B2779423.png)

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2779425.png)
![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2779426.png)
![[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2779430.png)